7-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-5-ol
Description
Properties
IUPAC Name |
7-methyl-2-(4-methylphenyl)-8H-imidazo[1,2-a]pyrimidin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O/c1-9-3-5-11(6-4-9)12-8-17-13(18)7-10(2)15-14(17)16-12/h3-8H,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCZHSZOZNSHLFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN3C(=O)C=C(NC3=N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-5-ol can be achieved through various methods. One common approach involves the condensation of 2-aminopyrimidine with 4-methylbenzaldehyde under acidic conditions, followed by cyclization and oxidation steps. Another method includes multicomponent reactions, oxidative coupling, and tandem reactions .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the synthetic routes for higher yields and purity. This may include the use of catalysts, solvent-free conditions, and continuous flow reactors to enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
7-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-5-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methyl or phenyl groups, using reagents like halogens or alkylating agents
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
7-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-5-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-5-ol involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Key Differences
The following table summarizes critical distinctions between the target compound and its analogs:
Impact of Substituents on Properties
Hydroxyl vs. Ketone at Position 5
- The hydroxyl group in the target compound increases polarity and hydrogen-bonding capacity compared to the ketone derivative (C₁₃H₁₁N₃O) . This may improve aqueous solubility but reduce membrane permeability.
- The ketone analog’s higher lipophilicity could enhance blood-brain barrier penetration, relevant for CNS-targeted drugs.
Aromatic Substituents (Phenyl vs. Methylphenyl)
- The 2-(4-methylphenyl) group in the target compound introduces steric bulk and electron-donating effects compared to the unsubstituted phenyl analog (CAS 95980-02-2). This may stabilize π-π stacking interactions in protein binding .
Halogen vs. Methyl at Position 7
Biological Activity
7-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-5-ol, with the CAS Number 14247-67-7, is a compound that has garnered attention for its potential biological activities, particularly in the realm of cancer treatment. This article delves into its synthesis, biological evaluations, and specific mechanisms of action based on recent studies.
- IUPAC Name : 7-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-5(8H)-one
- Molecular Formula : C14H13N3O
- Molecular Weight : 239.27 g/mol
- Purity : 90% .
Biological Activity Overview
Recent studies have highlighted the anticancer potential of this compound through various mechanisms:
- Inhibition of Cancer Cell Proliferation :
- Induction of Apoptosis :
- Cell Cycle Arrest :
The biological activity of this compound can be attributed to several key mechanisms:
- Protein Kinase Inhibition :
- Molecular Docking Studies :
Study on Anticancer Activity
A recent study synthesized several derivatives of imidazo[1,2-a]pyrimidine and evaluated their anticancer properties. Among these, the compound exhibited promising results:
- Cell Lines Tested : K562, HL-60, MCF-7 (breast adenocarcinoma), HeLa (cervical carcinoma), HepG2 (liver cancer).
- Results : The compound showed significant growth inhibition across these lines with IC50 values suggesting potent activity .
Apoptosis Induction Analysis
In another study focusing on apoptosis induction:
- Methodology : Cells were treated with varying concentrations of the compound for 72 hours followed by annexin-V/propidium iodide staining.
- Findings : A significant increase in apoptotic cells was observed at concentrations above 10 μM, highlighting its efficacy compared to standard treatments .
Table of Biological Activity
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| K562 | 1.42 | PDGFRα/β inhibition, apoptosis induction |
| HL-60 | 1.52 | G2/M phase arrest |
| MCF-7 | Varies | Multi-target kinase inhibition |
| HeLa | Varies | Induction of apoptosis |
| HepG2 | Varies | Potential microtubule destabilization |
Q & A
Q. What are the key synthetic routes for 7-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-5-ol?
The compound is typically synthesized via cyclocondensation reactions. A common approach involves reacting 5-aminopyrazole derivatives with substituted 1,3-dicarbonyl precursors. Methyl iodide is often used to introduce methyl groups at specific positions, followed by cyclization in polar aprotic solvents like dioxane or ethanol under reflux conditions. Purification is achieved through recrystallization (e.g., from dioxane or ethanol/dioxane mixtures) .
Q. How is the compound characterized after synthesis?
Structural confirmation relies on spectroscopic methods:
- 1H/13C NMR : To verify substituent positions and aromaticity.
- IR Spectroscopy : Identifies functional groups (e.g., -OH or -NH stretches).
- Mass Spectrometry (MS) : Confirms molecular weight and fragmentation patterns. Cross-referencing with literature data is critical for validation .
Q. What solvents and catalysts optimize the synthesis yield?
Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates, while bases like K₂CO₃ or acids like HCl catalyze cyclization. Temperature control (80–120°C) and slow reagent addition minimize side reactions. Yield improvements (≥70%) are achieved through iterative solvent/catalyst screening .
Advanced Research Questions
Q. How can contradictory spectral data be resolved?
Contradictions often arise from tautomerism or impurities. Mitigation strategies include:
- Multi-spectral correlation : Combine NMR, IR, and MS to cross-validate signals.
- X-ray crystallography : Resolves ambiguities in substituent positioning.
- HPLC purification : Removes byproducts interfering with spectral interpretation .
Q. What role do methyl groups play in the compound’s bioactivity?
The 7-methyl and 4-methylphenyl groups enhance lipophilicity, improving membrane permeability. Comparative studies with non-methylated analogs show reduced antimicrobial activity (e.g., MIC values increase from 2 µg/mL to >16 µg/mL), suggesting methyl groups are critical for target binding .
Q. How are fluorinated analogs synthesized, and what advantages do they offer?
Fluorinated derivatives (e.g., 5-(difluoromethyl) variants) are synthesized using fluorinated 1,3-dicarbonyl precursors. Fluorine atoms improve metabolic stability and bioavailability. For example, fluorinated analogs exhibit 3× longer plasma half-life in murine models compared to non-fluorinated versions .
Q. What computational methods predict the compound’s interaction with biological targets?
Molecular docking (e.g., AutoDock Vina) and MD simulations model interactions with enzymes like cytochrome P450 or kinase targets. Key steps:
- Target preparation : Retrieve protein structures from PDB.
- Ligand optimization : Minimize energy using DFT (e.g., B3LYP/6-31G*).
- Binding affinity analysis : Score hydrogen bonds and hydrophobic contacts .
Q. How is the compound’s biological target identified?
Target deconvolution involves:
- Affinity chromatography : Immobilize the compound on resin to pull down binding proteins.
- SAR studies : Test derivatives against kinase panels or microbial mutants.
- Transcriptomics : Identify upregulated/downregulated genes post-treatment. For example, imidazo[1,2-a]pyrimidine derivatives inhibit Staphylococcus aureus enoyl-ACP reductase (FabI) with IC₅₀ = 0.8 µM .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
